3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, a piperidine ring, and a chromenone ring . These components are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene and oxadiazole rings are aromatic, meaning they have a stable ring of resonating electrons . The piperidine ring is a common feature in many pharmaceuticals and is known to influence the biological activity of the compound .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and rings. For example, the thiophene ring is known to undergo reactions such as halogenation and metal-catalyzed cross-coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make the compound soluble in organic solvents but insoluble in water .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones
Researchers have developed methods for synthesizing derivatives of chromen-oxadiazole compounds, demonstrating the chemical versatility and potential for further functionalization of this core structure (Rao et al., 2014).
1,3-Dipolar Cycloaddition Reactions
The study on cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates highlights the reactivity of related oxadiazole structures, showing their potential in synthesizing a range of heterocyclic compounds (Greig et al., 1987).
Polymorphism Studies
A detailed investigation into the polymorphism of chromen-oxadiazole derivatives reveals insights into their crystal structures, offering potential implications for their physical properties and stability (Shishkina et al., 2019).
Biological Activities
Antimicrobial Activities
Research on thiazolidinone derivatives incorporating the chromen-oxadiazole structure has been conducted, demonstrating promising antimicrobial properties against various bacteria and fungi, indicating the potential for these compounds in antimicrobial agent development (Patel et al., 2012).
Anticancer and Biological Evaluation
Compounds related to the specified chemical structure have been synthesized and evaluated for their anticancer activity. Studies include the exploration of chromene derivatives for their potential to inhibit cancer cell proliferation (Kumar et al., 2013).
Future Directions
Properties
IUPAC Name |
3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(17-11-15-5-1-2-6-18(15)28-22(17)27)25-8-3-4-14(12-25)10-19-23-20(24-29-19)16-7-9-30-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFIAKBCVQVZIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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